4-Hydroxy-8-methyl-3-nitrocarbostyril
Description
4-Hydroxy-8-methyl-3-nitrocarbostyril is a carbostyril derivative, characterized by a bicyclic quinolin-2(1H)-one core structure. Its substituents include a hydroxyl group at position 4, a nitro group at position 3, and a methyl group at position 8 (Figure 1). This compound was first disclosed in a 1977 patent by Beecham Group Limited as part of a drug combination for preventing asthma, hay fever, and rhinitis .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-hydroxy-8-methyl-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-5-3-2-4-6-7(5)11-10(14)8(9(6)13)12(15)16/h2-4H,1H3,(H2,11,13,14) |
InChI Key |
QKVRYPMJNCQYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
The table below summarizes substituent positions and types for key analogs:
| Compound Name | Substituent Positions | Core Structure Modifications |
|---|---|---|
| This compound | 3-nitro, 4-hydroxy, 8-methyl | Methyl at position 8 |
| 6,7-Dimethyl-4-hydroxy-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 6-methyl, 7-methyl | Methyl groups at positions 6 and 7 |
| 7,8-Dimethyl-4-hydroxy-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 7-methyl, 8-methyl | Methyl groups at positions 7 and 8 |
| 6-Ethyl-4-hydroxy-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 6-ethyl | Ethyl group at position 6 |
| 4-Hydroxy-1,6,7-trimethyl-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 1-methyl, 6-methyl, 7-methyl | Methyl groups at positions 1, 6, and 7 |
Pharmacological Implications
- Substituent Position Effects: Methyl at Position 8: In this compound, the methyl group at position 8 may reduce steric hindrance compared to analogs with substituents at positions 6 or 7 (e.g., 6,7-dimethyl derivatives). This could enhance binding to biological targets by minimizing nonproductive interactions. Ethyl vs. Multi-Substituted Derivatives: Compounds like 4-hydroxy-1,6,7-trimethyl-3-nitrocarbostyril demonstrate that additional methyl groups (e.g., at position 1) may affect ring conformation or pharmacokinetic properties, such as hepatic clearance.
Electronic Effects : The nitro group at position 3 (a strong electron-withdrawing group) and the hydroxyl group at position 4 (electron-donating) create a polarized electronic environment. This combination is conserved across all analogs, suggesting a shared mechanism of action, possibly involving interaction with enzymes or receptors via dipole interactions or hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
